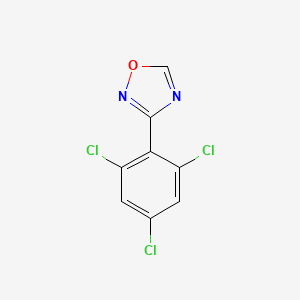
3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4,6-トリクロロフェニル)-1,2,4-オキサジアゾール: は、2,4,6-トリクロロフェニル基で置換されたオキサジアゾール環の存在によって特徴付けられるヘテロ環式化合物です。
2. 製法
合成ルートおよび反応条件: 3-(2,4,6-トリクロロフェニル)-1,2,4-オキサジアゾールの合成は、通常、特定の条件下で適切な前駆体の環化を伴います。一般的な方法の1つは、2,4,6-トリクロロ安息香酸ヒドラジドと適切なニトリルオキシド前駆体との反応です。 この反応は通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で行われ、環化は還流条件下で起こります .
工業生産方法: この化合物の工業生産には、同様の合成ルートが使用されますが、より大規模で行われます。連続フローリアクターの使用と反応条件の最適化により、生成物の収率と純度を高めることができます。 さらに、工業環境では、より安全で環境にやさしい試薬と溶媒の使用がしばしば検討されています .
3. 化学反応解析
反応の種類: 3-(2,4,6-トリクロロフェニル)-1,2,4-オキサジアゾールは、以下を含むさまざまな化学反応を受ける可能性があります。
置換反応: この化合物は、フェニル環に電子求引性の塩素原子が存在するため、求核置換反応に関与する可能性があります。
酸化および還元反応: オキサジアゾール環は、特定の条件下で酸化または還元にかけられ、さまざまな誘導体の生成につながります。
環化付加反応: この化合物は、さまざまなジエノフィルまたは双極子親電子剤と環化付加反応を起こし、新しいヘテロ環構造を形成することができます.
一般的な試薬および条件:
求核置換: メトキシドナトリウムまたはtert-ブトキシドカリウムなどの試薬が、ジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中で一般的に使用されます。
酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用できます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます.
生成される主要な生成物:
置換生成物: さまざまな置換オキサジアゾール誘導体。
酸化生成物: オキサジアゾール環の酸化形態。
還元生成物: 官能基が変化した還元誘導体.
4. 科学研究での応用
化学: 3-(2,4,6-トリクロロフェニル)-1,2,4-オキサジアゾールは、より複雑な分子の合成のための有機合成におけるビルディングブロックとして使用されます。 そのユニークな構造により、さまざまな反応を通じて多様な化学物質を形成することができます .
生物学: 生物学的研究では、この化合物は、生物活性分子としての可能性について研究されています。 生物学的標的に結合する能力により、新しい薬物や治療薬の開発に有望視されています .
医学: この化合物は、抗菌作用、抗真菌作用、抗がん作用など、潜在的な薬効について調査されています。 特定の酵素や経路を阻害する能力により、薬物開発の候補となっています .
産業: 産業部門では、3-(2,4,6-トリクロロフェニル)-1,2,4-オキサジアゾールは、ポリマーやコーティングなどの先進材料の生産に使用されます。 その安定性と反応性により、さまざまな用途に適しています .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4,6-trichlorobenzohydrazide with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the cyclization occurs under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often considered in industrial settings .
化学反応の分析
Types of Reactions: 3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms on the phenyl ring.
Oxidation and Reduction Reactions: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with various dienophiles or dipolarophiles, forming new heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Various substituted oxadiazole derivatives.
Oxidation Products: Oxidized forms of the oxadiazole ring.
Reduction Products: Reduced derivatives with altered functional groups.
科学的研究の応用
Chemistry: 3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs and therapeutic agents due to its ability to interact with biological targets .
Medicine: The compound is being investigated for its potential medicinal properties, including antimicrobial, antifungal, and anticancer activities. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
作用機序
3-(2,4,6-トリクロロフェニル)-1,2,4-オキサジアゾールの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合してその活性を阻害し、さまざまな生物学的効果をもたらします。 たとえば、特定のキナーゼやプロテアーゼの活性を阻害し、細胞シグナル伝達経路を阻害し、癌細胞の細胞死につながる可能性があります .
類似化合物との比較
類似化合物:
2,4,6-トリクロロフェニルヒドラジン: 3-(2,4,6-トリクロロフェニル)-1,2,4-オキサジアゾールの合成における前駆体です。
ビス(2,4,6-トリクロロフェニル)オキサレート: 構造的特徴は似ていますが、用途の異なる別の化合物です.
独自性: 3-(2,4,6-トリクロロフェニル)-1,2,4-オキサジアゾールは、オキサジアゾール環とトリクロロフェニル基のユニークな組み合わせにより際立っています。この構造は、他の類似の化合物には見られない特定の化学的および生物学的特性を付与します。
特性
分子式 |
C8H3Cl3N2O |
|---|---|
分子量 |
249.5 g/mol |
IUPAC名 |
3-(2,4,6-trichlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H3Cl3N2O/c9-4-1-5(10)7(6(11)2-4)8-12-3-14-13-8/h1-3H |
InChIキー |
QCGGSKPEPYCTGR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)C2=NOC=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


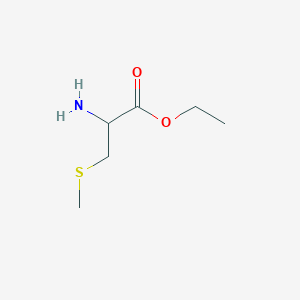

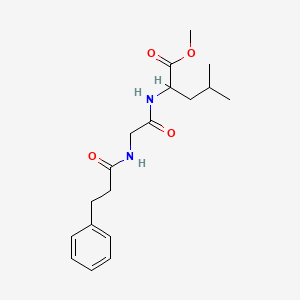
![2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12442856.png)
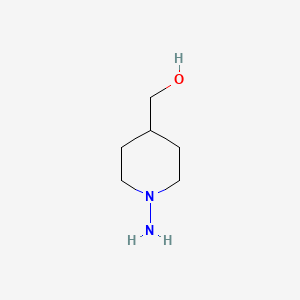

![3-[1-(3,4-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B12442870.png)
![2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12442877.png)
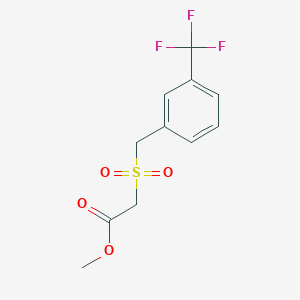
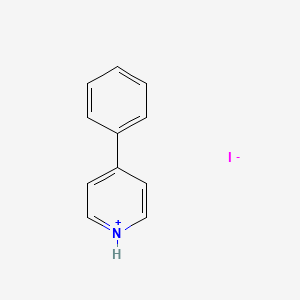
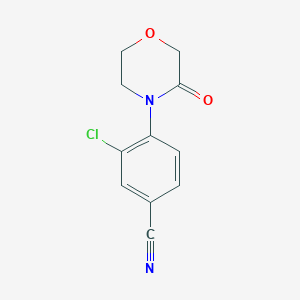
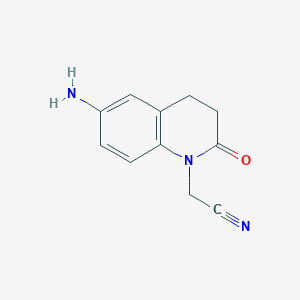
![(3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea](/img/structure/B12442927.png)
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-phenylcyclohexanecarboxamide](/img/structure/B12442932.png)
